molecular formula C8H14ClNO B7564957 1-(2-Chloroprop-2-enyl)piperidin-4-ol

1-(2-Chloroprop-2-enyl)piperidin-4-ol

Cat. No.: B7564957
M. Wt: 175.65 g/mol
InChI Key: JDIRHNGVHOASSG-UHFFFAOYSA-N
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Description

1-(2-Chloroprop-2-enyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-chloroprop-2-enyl substituent attached to the nitrogen atom. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives are intermediates for neuroleptic drugs like haloperidol and antidiarrheal agents like loperamide .

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7(9)6-10-4-2-8(11)3-5-10/h8,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRHNGVHOASSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCC(CC1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Selectivity Reference ID
1-(2-Chloroprop-2-enyl)piperidin-4-ol - C8H14ClNO 2-chloroprop-2-enyl Hypothesized CNS activity -
1-(4-octylphenethyl)piperidin-4-ol - C21H35NO 4-octylphenethyl SK1 selectivity (15.0-fold over SK2)
1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol 401930-07-2 C10H12F3N3O 4-trifluoromethylpyrimidinyl Enhanced metabolic stability
4-(4-Chlorophenyl)-4-hydroxypiperidine - C11H14ClNO 4-chlorophenyl Intermediate for haloperidol, loperamide
Z3777013540 - C17H16FN5O 6-fluoroindolyl-pyrimidinyl Tauopathy PET tracer candidate

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